4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN5/c11-8-3-6(1-2-7(8)4-12)9-5-14-10(13)16-15-9/h1-3,5H,(H2,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQHTMHBDHVPDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659237 |

Source

|

| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197377-47-1 |

Source

|

| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1197377-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile (CAS: 1197377-47-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a key chemical intermediate in the synthesis of highly targeted therapeutic agents. Its primary significance lies in its role as a precursor to Capmatinib (INCB28060), a potent and selective inhibitor of the MET receptor tyrosine kinase.[][2] Dysregulation of the MET signaling pathway is a known driver in various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of this important building block for drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, with solubility in organic solvents such as N,N-Dimethylformamide, methanol, and sparingly in glacial acetic acid. It is practically insoluble in water.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1197377-47-1 | [6] |

| Molecular Formula | C₁₀H₆FN₅ | [6] |

| Molecular Weight | 215.19 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Appearance | White to off-white powder/crystal | [5] |

| Purity | 97-99% (as per commercial suppliers) | [5][7] |

| Solubility | Very soluble in DMF, soluble in methanol, practically insoluble in water. | [5] |

| Predicted XlogP | 0.3 | [8] |

| Monoisotopic Mass | 215.06073 Da | [8] |

Synthesis

The primary synthetic route to this compound is a Suzuki coupling reaction.[5] This involves the palladium-catalyzed cross-coupling of an aryl boronic acid ester with a halogenated triazine derivative.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from commercially available precursors.

Experimental Protocol (Representative)

The following is a representative protocol based on publicly available synthesis descriptions.[5] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

6-bromo-1,2,4-triazin-3-amine

-

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

-

1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Nitrogen gas

-

Aqueous hydrochloric acid (HCl)

Procedure:

-

To a reaction vessel, add 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane.

-

Add potassium carbonate to the stirred solution.

-

Degas the reaction mixture by bubbling with nitrogen gas for a sufficient period.

-

Add the Pd(dppf)Cl₂ catalyst to the mixture.

-

Degas the mixture again with nitrogen.

-

Heat the reaction mixture to 86°C and maintain until reaction completion (monitoring by TLC or LC-MS is recommended).

-

Cool the mixture to 0-5°C.

-

Add additional 1,4-dioxane.

-

Adjust the pH to 0.40-0.93 by the dropwise addition of aqueous HCl.

-

Stir the mixture for 30 minutes and then filter to collect the solid.

-

The collected solid is further purified by stirring with 1,4-dioxane and HCl to yield the final product, this compound.[5]

Biological Context: Role in MET Kinase Inhibition

This compound is not intended for direct biological activity but serves as a crucial building block for Capmatinib, a MET kinase inhibitor.[2] The MET receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways.[9] Aberrant activation of this pathway, through mutations (like MET exon 14 skipping) or gene amplification, leads to uncontrolled cell growth, proliferation, survival, and migration, which are hallmarks of cancer.[4]

The MET Signaling Pathway

Capmatinib functions by inhibiting the phosphorylation of the MET receptor, thereby blocking the activation of downstream signaling cascades.

Experimental Considerations for Drug Development

As an intermediate, this compound would undergo rigorous quality control and characterization before being used in the synthesis of the final active pharmaceutical ingredient (API). While specific biological assay data for this intermediate is not publicly available, a typical workflow in drug discovery would involve a series of analytical and in vitro assays.

Analytical and Biological Assay Workflow

The following diagram illustrates a general workflow for the characterization and potential screening of a chemical intermediate in a drug discovery program.

Conclusion

This compound is a well-defined chemical entity with a critical role in the synthesis of the targeted anti-cancer agent, Capmatinib. Understanding its synthesis, properties, and the biological context of its final product is essential for researchers in medicinal chemistry and oncology drug development. While this compound is not designed to be biologically active itself, its purity and correct structural confirmation are paramount to the successful production of a safe and effective therapeutic.

References

- 2. Site Index - Shijiazhuang Dingmin pharmaceutical Sciences Co.,Ltd [dingminpharma.com]

- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 1197377-47-1 [chemicalbook.com]

- 6. This compound | C10H6FN5 | CID 44512900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. PubChemLite - this compound (C10H6FN5) [pubchemlite.lcsb.uni.lu]

- 9. biorxiv.org [biorxiv.org]

Technical Guide: Structure Elucidation and Spectral Data of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, synthesis, and spectral properties of the chemical compound 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a molecule of interest in medicinal chemistry and drug development.

Chemical Structure and Identification

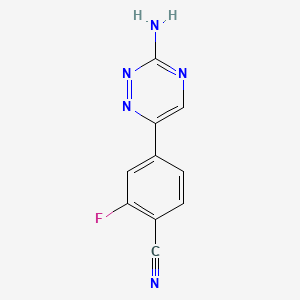

This compound is a heterocyclic compound featuring a fluorinated benzonitrile moiety attached to an amino-substituted 1,2,4-triazine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1197377-47-1[1][2] |

| Molecular Formula | C₁₀H₆FN₅[1][2] |

| Molecular Weight | 215.19 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CN=C(N=N2)N)F)C#N[2] |

| InChI Key | JXQHTMHBDHVPDQ-UHFFFAOYSA-N[2] |

Chemical Structure:

Caption: 2D Structure of this compound.

Experimental Protocols

Synthesis via Suzuki Coupling Reaction

A plausible and documented method for the synthesis of this compound is through a Suzuki coupling reaction.[3] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Reactants:

-

6-bromo-1,2,4-triazin-3-amine

-

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

To a solution of 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane, potassium carbonate is added.

-

The reaction mixture is degassed with an inert gas (e.g., nitrogen or argon).

-

The palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is added to the mixture.

-

The mixture is degassed again and then heated to a temperature sufficient to drive the reaction to completion (e.g., reflux).

-

Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as filtration, extraction, and chromatography.

References

The Triazine Derivative "4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile": A Linchpin in the Development of a Potent c-Met Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the role of the chemical intermediate, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, as a crucial precursor in the synthesis of a highly potent and selective c-Met kinase inhibitor. The focus of this document is the subsequent active compound, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide (also known as INCB28060), a molecule that has demonstrated significant therapeutic potential in oncology. This guide will elaborate on its mechanism of action, the intricacies of the c-Met signaling pathway it targets, detailed experimental protocols for its synthesis and evaluation, and a comprehensive summary of its inhibitory activity.

Introduction: The Precursor and the Active Kinase Inhibitor

This compound serves as a foundational building block in the multi-step synthesis of the potent c-Met inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide. While the precursor itself does not exhibit significant kinase inhibitory activity, its unique chemical structure is pivotal for the construction of the final imidazotriazine-based scaffold responsible for the potent and selective inhibition of the c-Met receptor tyrosine kinase.

The final compound, INCB28060, is an ATP-competitive and reversible inhibitor of c-Met kinase[2]. The dysregulation of the c-Met signaling pathway is a known driver in the progression of various human cancers, making it a prime target for therapeutic intervention. INCB28060 has shown remarkable potency and selectivity, effectively blocking c-Met-dependent cellular processes.

Mechanism of Action and the c-Met Signaling Pathway

The primary molecular target of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide is the c-Met receptor tyrosine kinase. The binding of its ligand, hepatocyte growth factor (HGF), to c-Met triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a hallmark of many cancers.

The inhibitor effectively blocks the kinase activity of c-Met, thereby preventing the phosphorylation of downstream effector proteins. This leads to the attenuation of key signaling cascades, including:

-

RAS/MAPK Pathway: Inhibition of this pathway leads to decreased cell proliferation.

-

PI3K/AKT Pathway: Blocking this cascade promotes apoptosis and reduces cell survival.

-

STAT Pathway: Attenuation of STAT signaling can impact cell growth and survival.

By inhibiting these critical pathways, the compound effectively halts c-Met-driven tumor growth and survival.

Quantitative Data: Inhibitory Potency and Selectivity

INCB28060 demonstrates exceptional potency against c-Met kinase with an average IC50 value of 0.13 nmol/L in in vitro enzymatic assays[2]. Furthermore, it exhibits high selectivity for c-Met over a broad panel of other human kinases, highlighting its targeted mechanism of action.

| Kinase Target | IC50 (nmol/L) | Selectivity vs. c-Met |

| c-Met | 0.13 | - |

| AXL | >10,000 | >76,923-fold |

| MER | >10,000 | >76,923-fold |

| TYRO3 | >10,000 | >76,923-fold |

| RON | 30 | 231-fold |

| FLT3 | 100 | 769-fold |

| VEGFR2 | 200 | 1,538-fold |

| TIE2 | 500 | 3,846-fold |

| Data sourced from Liu et al., Clin Cancer Res, 2011[2] |

In cellular assays, INCB28060 effectively inhibits c-Met phosphorylation in c-Met-dependent tumor cell lines. For instance, in the SNU-5 human gastric cancer cell line, which has amplified c-Met, INCB28060 inhibits c-Met phosphorylation with an IC50 value of approximately 1 nmol/L[2].

Experimental Protocols

Synthesis of 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide from its Precursor

The synthesis of the final active compound from this compound involves a multi-step process as detailed in various patents[1][3][4][5]. A generalized synthetic scheme is presented below.

Step 1: Cyclization to form the Imidazotriazine Core

-

This compound is reacted with a suitable reagent, such as a halo-acetyl derivative, to form the imidazo[1,2-b][1][2][3]triazine core. This reaction is typically carried out in a suitable solvent like DMF or NMP at an elevated temperature.

Step 2: Coupling with the Quinoline Moiety

-

The imidazotriazine intermediate is then coupled with a quinolin-6-ylmethyl halide (e.g., bromide or chloride) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent.

Step 3: Amidation to the Final Benzamide

-

The benzonitrile group is hydrolyzed to the corresponding carboxylic acid.

-

The resulting carboxylic acid is then coupled with methylamine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) or by converting the carboxylic acid to an acid chloride followed by reaction with methylamine to yield the final product.

-

Purification is typically achieved through column chromatography or recrystallization.

In Vitro c-Met Kinase Inhibition Assay

The following protocol is a representative example of an in vitro kinase assay to determine the IC50 value of the inhibitor.

Materials:

-

Recombinant human c-Met kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Biotinylated peptide substrate (e.g., biotin-poly(Glu,Tyr) 4:1)

-

Test inhibitor (INCB28060) dissolved in DMSO

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.

-

Add the c-Met enzyme to the wells and incubate briefly at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence-based readout.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using appropriate software.

Conclusion

The precursor molecule, this compound, is a critical starting material for the synthesis of the potent and selective c-Met kinase inhibitor, 2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)-imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide (INCB28060). The final compound exhibits a powerful inhibitory effect on the c-Met signaling pathway, a key driver of tumorigenesis in various cancers. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its synthesis and evaluation, provides a solid foundation for further research and development in the field of targeted cancer therapy. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the discovery of novel kinase inhibitors.

References

- 1. WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2yl]benzamide - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Patent US-8420645-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Salts of 2-fluoro-n-methyl-4-[7-(quinolin-6-yl-methyl)- imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Patent US-2015148348-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to Therapeutic Targets for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic landscape for derivatives of the chemical scaffold 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile. This core structure is a key building block for a class of potent kinase inhibitors, most notably the FDA-approved drug Capmatinib. This document will delve into the primary therapeutic target, the associated signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the development and evaluation of these compounds.

Primary Therapeutic Target: c-Met Kinase

Derivatives of this compound have been prominently developed as inhibitors of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase, also known as c-Met or hepatocyte growth factor receptor (HGFR). c-Met is a critical regulator of a wide range of cellular processes, including cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).

Capmatinib (formerly INCB28060), a direct derivative of the core compound, is a potent and selective, ATP-competitive inhibitor of c-Met. It has received FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors harbor a mutation that leads to MET exon 14 skipping.

Signaling Pathways Modulated by this compound Derivatives

The inhibition of c-Met by derivatives such as Capmatinib leads to the downstream modulation of several critical oncogenic signaling pathways. Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, initiating a signaling cascade. Capmatinib blocks this initial phosphorylation step. The key downstream pathways affected include:

-

RAS/MAPK Pathway: This pathway is crucial for cell proliferation. Inhibition of c-Met prevents the activation of RAS, which in turn blocks the phosphorylation cascade of RAF, MEK, and ERK.

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. By inhibiting c-Met, the activation of PI3K and the subsequent phosphorylation of AKT are suppressed.

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is involved in cell survival and proliferation. c-Met inhibition blocks the phosphorylation and activation of STAT3.

-

Wnt/β-catenin Pathway: Aberrant activation of this pathway is common in cancer. Capmatinib has been shown to inhibit Wnt/β-catenin signaling.

The following diagram illustrates the central role of c-Met in these signaling cascades and the point of intervention for inhibitors derived from this compound.

Caption: c-Met signaling and the inhibitory action of Capmatinib.

Quantitative Data on Derivative Efficacy

The following table summarizes the in vitro and clinical efficacy of Capmatinib, a key derivative of this compound.

| Parameter | Value | Target/Cell Line | Condition | Reference(s) |

| IC50 (enzymatic) | 0.13 nM | c-Met kinase | Cell-free assay | |

| IC50 (cell-based) | 0.3 - 1.1 nM | Various cancer cell lines | ||

| 0.6 nM | Ba/F3 (METex14) | |||

| ~1 nM | Various cancer cell lines | |||

| Overall Response Rate (ORR) | 68% | NSCLC patients (METex14) | Treatment-naïve | |

| 41% | NSCLC patients (METex14) | Previously treated | ||

| 40% | NSCLC patients (MET amplification, GCN ≥10) | Treatment-naïve | ||

| 29% | NSCLC patients (MET amplification, GCN ≥10) | Previously treated | ||

| Median Duration of Response (DOR) | 12.6 months | NSCLC patients (METex14) | Treatment-naïve | |

| 9.7 months | NSCLC patients (METex14) | Previously treated |

GCN: Gene Copy Number

Experimental Protocols

In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibition of c-Met kinase activity.

Caption: Workflow for a TR-FRET based c-Met kinase inhibition assay.

Materials:

-

Recombinant c-Met enzyme

-

ULight™-poly GT substrate

-

ATP

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Europium-labeled anti-phosphotyrosine antibody (Eu-Antibody)

-

Detection Buffer (compatible with Eu-Antibody)

-

EDTA

-

384-well low-volume plates

-

TR-FRET enabled plate reader

Procedure:

-

Inhibitor Preparation: Prepare a 4-fold serial dilution of the test compound (e.g., Capmatinib) in kinase buffer containing the desired percentage of DMSO (final concentration should not exceed 1%).

-

Enzyme Preparation: Dilute the recombinant c-Met enzyme to a 4X working concentration in kinase buffer. The optimal concentration should be determined empirically.

-

Substrate/ATP Preparation: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in kinase buffer. The ATP concentration should be at or near its Km for the enzyme.

-

Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add 5 µL of the 4X enzyme solution to all wells except the negative controls.

-

Initiate Kinase Reaction: Add 10 µL of the 2X substrate/ATP mix to all wells to start the reaction.

-

Incubation: Cover the plate and incubate for 60 minutes at room temperature.

-

Stop and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in detection buffer containing EDTA (e.g., 20 mM). Add 10 µL of this mix to all wells.

-

Second Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 665 nm and 615 nm).

-

Data Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based c-Met Phosphorylation Assay (ELISA)

This protocol describes an ELISA-based method to measure the inhibition of c-Met phosphorylation in a cellular context.

Materials:

-

Cancer cell line with known c-Met expression (e.g., EBC-1, NCI-H1993)

-

Cell culture medium and supplements

-

Test compound (e.g., Capmatinib)

-

HGF

-

Cell lysis buffer with protease and phosphatase inhibitors

-

c-Met (total) and phospho-c-Met (e.g., pTyr1230/1234/1235) specific antibodies

-

Coated ELISA plate

-

HRP-conjugated secondary antibody

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Serum-starve the cells, then pre-treat with various concentrations of the test compound for a specified time (e.g., 2 hours).

-

Stimulation: Stimulate the cells with HGF for a short period (e.g., 15 minutes) to induce c-Met phosphorylation.

-

Cell Lysis: Aspirate the media and lyse the cells with lysis buffer.

-

ELISA: a. Add cell lysates to the wells of an ELISA plate pre-coated with a capture antibody for total c-Met. b. Incubate to allow c-Met to bind. c. Wash the wells and add a detection antibody specific for phospho-c-Met. d. Incubate, then wash. e. Add an HRP-conjugated secondary antibody. f. Incubate, then wash. g. Add the substrate solution and incubate until color develops. h. Add the stop solution and read the absorbance at the appropriate wavelength.

-

Data Analysis: Normalize the phospho-c-Met signal to the total c-Met signal (or to a housekeeping protein). Calculate the percent inhibition of c-Met phosphorylation for each concentration of the test compound and determine the IC50 value.

Other Potential Therapeutic Targets

While c-Met is the most prominent and well-validated target for derivatives of this compound, the broader 1,2,4-triazine scaffold has been explored for its inhibitory activity against other kinases. Research into 3-amino-1,2,4-triazine derivatives has identified their potential as selective inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) . PDKs are crucial regulators of cancer cell metabolism, and their inhibition represents a promising therapeutic strategy. Further investigation is warranted to determine if derivatives of the specific core compound of interest possess significant activity against PDK1 or other kinases.

Conclusion

Derivatives of this compound, exemplified by the approved drug Capmatinib, are potent and selective inhibitors of the c-Met receptor tyrosine kinase. Their therapeutic potential lies in the targeted disruption of key oncogenic signaling pathways, including the RAS/MAPK and PI3K/AKT cascades. This makes them a valuable class of compounds for the treatment of cancers driven by c-Met dysregulation, such as NSCLC with MET exon 14 skipping mutations or MET amplification. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel derivatives based on this promising chemical scaffold. Future research may also explore the potential of these compounds to inhibit other therapeutically relevant kinases, such as PDK1.

An In-depth Technical Guide to 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile Analogs and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] This technical guide focuses on the drug discovery potential of a specific 1,2,4-triazine derivative, 4-(3-amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile , and its analogs. This core structure has emerged as a valuable starting point for the development of potent inhibitors of various protein kinases and other important drug targets.

This document provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound class. It includes detailed experimental protocols for key biological assays, an analysis of relevant signaling pathways, and a discussion of the structure-activity relationships (SAR) and pharmacokinetic profiles of related compounds, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 3-amino-1,2,4-triazine scaffold.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound can be achieved through a Suzuki coupling reaction. A common synthetic route involves the reaction of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of a palladium catalyst and a base.[3]

The synthesis of various analogs can be accomplished by modifying the starting materials. For instance, different boronic acids or esters can be used to introduce a variety of substituents on the phenyl ring. Similarly, modifications to the 1,2,4-triazine ring can be achieved by starting with different substituted triazine precursors.

A general synthetic scheme for 3-amino-1,2,4-triazine derivatives involves the cyclization of a bis-indole derivative with aminoguanidine bicarbonate.[3] This approach allows for the introduction of diverse substituents on the indole rings, providing a library of compounds for biological screening.

Biological Activities and Therapeutic Potential

Derivatives of the 3-amino-1,2,4-triazine core have demonstrated potent inhibitory activity against several important drug targets, highlighting their therapeutic potential in oncology and inflammatory diseases.

Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition

Several 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDK1, a key enzyme in cancer metabolism.[3][4] PDK1 is overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC), and contributes to the Warburg effect.[3] Inhibition of PDK1 can reverse this metabolic switch, leading to apoptosis in cancer cells.

G Protein-Coupled Receptor 84 (GPR84) Antagonism

Analogs of the 1,2,4-triazine scaffold have been discovered as antagonists of GPR84, a pro-inflammatory G protein-coupled receptor.[5] GPR84 is expressed on immune cells and its activation is associated with inflammatory responses. Antagonists of GPR84 have potential therapeutic applications in inflammatory and autoimmune diseases.

Src Kinase Inhibition

The 1,2,4-triazine core has also been explored for the development of Src kinase inhibitors. Src is a non-receptor tyrosine kinase that is often overactivated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.

Data Presentation: Biological Activity of 3-Amino-1,2,4-Triazine Derivatives

While a comprehensive table of a systematic series of analogs of the core compound "this compound" is not publicly available, the following table summarizes the biological activity of some representative 3-amino-1,2,4-triazine derivatives against PDK1.

| Compound ID | Modifications | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |

| 5i | Bis-indole derivative | PDK1 | 0.01 | PSN-1 | 1.0 ± 0.2 |

| 5k | Bis-indole derivative | PDK1 | 0.03 | PSN-1 | 3.3 ± 0.2 |

| 5l | Bis-indole derivative | PDK1 | 0.02 | BxPC-3 | 11.9 ± 1.1 |

| 5w | Bis-indole derivative | PDK1 | 0.05 | BxPC-3 | Not Reported |

| 6h | Bis-indole derivative | PDK1 | 0.1 | Not Reported | Not Reported |

| 6j | Bis-indole derivative | PDK1 | 0.08 | Not Reported | Not Reported |

| 6s | Bis-indole derivative | PDK1 | 0.06 | Not Reported | Not Reported |

Data extracted from "Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma".[3][4]

Structure-Activity Relationship (SAR) Analysis

For the bis-indole 3-amino-1,2,4-triazine derivatives as PDK1 inhibitors, the following SAR observations have been made:[3]

-

Substitution on the Indole Ring: The presence of a methoxy group at the 5-position of one of the indole rings appears to be important for kinase inhibitory activity.

-

N-Alkylation of Indole: Introduction of a methyl group on the indole nitrogen atoms is also beneficial for activity.

-

Halogenation: The combination of a methoxy group on one indole ring and a halogen atom at the same position of the other indole ring can lead to potent compounds.

For GPR84 antagonists based on a 1,2,4-triazine scaffold, SAR studies have revealed that:[5]

-

The indole moiety plays a crucial role as a hydrogen bond donor.

-

Substituents on the 5- and 6-positions of the triazine ring occupy distinct pockets in the receptor, and their modifications significantly impact affinity.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by inhibitors targeting PDK1, GPR84, and Src kinase.

Caption: Simplified PDK1 signaling pathway.

Caption: GPR84 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of novel 1,2,4-triazine derivatives. Detailed experimental protocols for key biological assays are provided, alongside a quantitative summary of the most potent compounds and a visualization of the key signaling pathways they modulate.

Anticancer Activity of 1,2,4-Triazine Derivatives

1,2,4-triazine derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for tumor growth and survival.[3][4]

Inhibition of EGFR and PI3K/Akt/mTOR Signaling Pathways

A significant number of 1,2,4-triazine derivatives exert their anticancer effects by targeting receptor tyrosine kinases and downstream signaling cascades. The Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways are frequently implicated.[5][6][7]

Certain pyrrolo[2,1-f][1][3][8]triazine derivatives have been identified as dual inhibitors of EGFR and HER2, another member of the ErbB family of receptors.[9] Inhibition of these receptors blocks downstream signaling, leading to reduced cell proliferation and survival. One study reported a 1,3,5-triazine derivative that demonstrated potent inhibition of cervical cancer through the dual inhibition of PI3K and mTOR.[7]

Caption: Inhibition of EGFR and PI3K/Akt/mTOR Pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 13a | Varies (NCI-60) | Potent Activity | [2] |

| Compound 11 | SW620 (Colorectal) | 5.85 | [10] |

| Compound 4b | MCF-7 (Breast) | 3.29 | [11] |

| Compound 4b | HCT-116 (Colorectal) | 3.64 | [11] |

| Compound 9a | PC3 (Prostate) | 0.56 | [12] |

| Compound 9a | A549 (Lung) | 1.45 | [12] |

| Compound 9a | MCF-7 (Breast) | 1.14 | [12] |

| Compound 9a | DU-145 (Prostate) | 2.06 | [12] |

| Compound 4f | HCT-116 (Colorectal) | 0.50 | [6] |

| Compound 4f | MCF-7 (Breast) | 4.53 | [6] |

| Compound 4f | HepG2 (Liver) | 3.01 | [6] |

| Compound 5c | MCF-7 (Breast) | 2.29 | [6] |

| Compound 5d | HCT-116 (Colorectal) | 3.66 | [6] |

| Compound 5d | HepG2 (Liver) | 5.42 | [6] |

| Compound 6h | HeLa (Cervical) | Potent Activity | [7] |

Antimicrobial Activity of 1,2,4-Triazine Derivatives

Novel 1,2,4-triazine compounds have also demonstrated significant potential as antimicrobial agents, with activity reported against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14][15]

Mechanism of Action

The antimicrobial mechanism of action for some 1,2,4-triazine derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR).[16] DNA gyrase is a topoisomerase that controls the topological state of DNA, and its inhibition disrupts DNA replication and repair. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 1a/1b | Bacteria | 62.50 - 250 | [13] |

| Compound 1a/1b | Filamentous Fungi | 250 - 500 | [13] |

| Compound 1b | Candida albicans | 125 | [13] |

| Compound 7-9 | Gram-positive/negative bacteria | 4 - 8 | [13] |

| Compound 10 | Pseudomonas aeruginosa | 25 | [13] |

| Compound 3 | Mycobacterium tuberculosis (drug-sensitive) | 2.49 µM | [13] |

| Compound 9d, 9n, 9o, 9p | Bacteria | 16 - 102 µM | [16] |

| Compound 9d, 9n, 9o, 9p | Fungi | 15.50 - 26.30 µM | [16] |

| Compound 7, 16 | Staphylococcus aureus | High Activity | [14] |

| Compound 16 | Pseudomonas aeruginosa | High Activity | [14] |

Enzyme Inhibition by 1,2,4-Triazine Derivatives

The therapeutic potential of 1,2,4-triazine compounds extends to the inhibition of various enzymes implicated in a range of diseases.

Kinase Inhibition

As previously discussed, many 1,2,4-triazine derivatives are potent kinase inhibitors, targeting enzymes like EGFR, HER2, PI3K, and mTOR.[5][6][7][9] This inhibitory activity is a cornerstone of their anticancer effects.

Other Enzyme Targets

Beyond kinases, 1,2,4-triazine derivatives have been shown to inhibit other classes of enzymes. For instance, some compounds have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[17]

Quantitative Data: Enzyme Inhibition

The following table provides IC50 values for the inhibition of specific enzymes by selected 1,2,4-triazine derivatives.

| Compound ID | Enzyme Target | IC50 | Reference |

| Compound 2 | VEGFR-2 | 0.066 µM | [5] |

| Compound 3 | VEGFR-2 | 0.023 µM | [5] |

| Compound 1 | EGFR | 0.100 µM | [5] |

| Compound 16 | HER2 | 0.01 µM | [5] |

| Compound 16 | EGFR | 0.006 µM | [5] |

| Compound 19 | c-Met | 2.3 nM | [5] |

| Compound 19 | VEGFR-2 | 5.0 nM | [5] |

| Compound 4f | EGFR | 61 nM | [6] |

| Compound 5c | EGFR | 102 nM | [6] |

| Compound 5d | EGFR | 98 nM | [6] |

| Compound 6h | PI3Kα | Significant Activity | [7] |

| COX-2 Inhibitor | COX-2 | 0.1 - 0.2 µM | [17] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel 1,2,4-triazine compounds.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazine derivatives. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plates for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.

Caption: Step-by-step workflow of the MTT assay.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Procedure:

-

Antimicrobial Preparation: Prepare serial two-fold dilutions of the 1,2,4-triazine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Conclusion

The 1,2,4-triazine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent and diverse biological activities, including significant anticancer, antimicrobial, and enzyme-inhibiting properties. The provided data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration and optimization of these promising compounds. The continued investigation into the structure-activity relationships and mechanisms of action of 1,2,4-triazine derivatives is poised to yield the next generation of targeted therapies for a wide range of diseases.

References

- 1. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]

- 5. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Novel pyrrolo[2,1-f][1,2,4]triazin-4-amines: Dual inhibitors of EGFR and HER2 protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ajchem-a.com [ajchem-a.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsr.info [ijpsr.info]

The Ascendancy of 3-Amino-1,2,4-Triazines: A Technical Guide to Selective Inhibitor Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of selective inhibitors for a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a particular focus on their role as selective Pyruvate Dehydrogenase Kinase (PDK) inhibitors.

Introduction: Targeting Metabolic Aberrations in Disease

Alterations in cellular metabolism are a hallmark of numerous diseases, including cancer. The overexpression of Pyruvate Dehydrogenase Kinases (PDKs) is a key mechanism by which cancer cells shift their metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect, which promotes tumor growth and therapeutic resistance.[1] This has positioned the PDK/PDC axis as a critical target for therapeutic intervention.[1] The 3-amino-1,2,4-triazine derivatives have shown remarkable potency and selectivity against PDKs, offering a promising avenue for the development of novel anticancer agents.[2][3][4]

Synthesis of 3-Amino-1,2,4-Triazine Derivatives

The synthesis of 3-amino-1,2,4-triazine derivatives is a versatile process, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[5][6] A common synthetic route involves the condensation of 1,2-diketones with aminoguanidine salts.[2]

General Synthetic Protocol

A representative synthetic scheme for the preparation of 5,6-disubstituted-3-amino-1,2,4-triazines is outlined below. This multi-step process begins with the preparation of a substituted 1,2-diketone, followed by cyclization with aminoguanidine.

Scheme 1: General Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines [2]

-

Step 1: N-Alkylation of Indoles (if required): Treatment of the starting indole with a suitable base (e.g., potassium tert-butoxide) and an alkylating agent (e.g., methyl iodide) in a solvent like toluene.

-

Step 2: Synthesis of 1,2-Diketone: Reaction of the (alkylated) indole with oxalyl chloride in a solvent such as diethyl ether.

-

Step 3: Friedel-Crafts Acylation: Reaction of the resulting acyl chloride with another indole molecule in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a mixed solvent system (e.g., DCM/heptane) to yield the 1,2-diketone.

-

Step 4: Cyclization: Refluxing the 1,2-diketone with aminoguanidine bicarbonate in a solvent like n-butanol to afford the final 3-amino-1,2,4-triazine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

A significant body of research has demonstrated the potent inhibitory activity of 3-amino-1,2,4-triazine derivatives against various kinases, with a particular emphasis on PDK1.[3][7]

Quantitative Inhibitory Activity

Biochemical screenings have revealed that these compounds can inhibit PDK1 activity at sub-micromolar and even nanomolar concentrations.[3] The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 3-amino-1,2,4-triazine derivatives against PDK1, in comparison to known PDK inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| 3-Amino-1,2,4-triazine Derivatives | PDK1 | 0.01 - 0.1 | [3] |

| Dichloroacetic acid (DCA) | PDKs | >100 (less potent) | [2][4] |

| DAP (a reference PDK inhibitor) | PDKs | High micromolar range | [3] |

Structure-Activity Relationship Insights

Systematic modifications of the 3-amino-1,2,4-triazine core have provided valuable insights into the structural requirements for potent and selective inhibition. Key SAR findings for PDK1 inhibition include:

-

The presence of a methoxyl group at the 5-position of an indole substituent can enhance inhibitory activity.[3]

-

Methylation of the indole nitrogen atoms is also beneficial for kinase inhibition.[3]

-

The 3-amino group is a critical feature for the biological activity of these compounds.[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of these inhibitors.

Synthesis of 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amines (A General Procedure)[2]

-

Preparation of the 1,2-diketone: To a solution of the appropriate indole in diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture for 3 hours at 0°C and then for 1 hour at room temperature. After completion, the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a 2:1 mixture of DCM/heptane, and the second indole and aluminum chloride are added. The mixture is stirred at room temperature for 2 hours.

-

Cyclization: The synthesized 1,2-diketone is dissolved in n-butanol, and aminoguanidine bicarbonate is added. The reaction mixture is heated to reflux for 3 hours.

-

Purification: After cooling, the resulting solid is filtered, washed, and can be further purified by crystallization or column chromatography to yield the desired 3-amino-1,2,4-triazine derivative.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[3][7]

-

Reaction Setup: The kinase reaction is performed by incubating the respective PDK isoform with the test compound at varying concentrations and the appropriate substrate in a kinase buffer.

-

ATP Addition: The reaction is initiated by the addition of ATP.

-

ADP-Glo™ Reagent: After a defined incubation period (e.g., 30 minutes at room temperature), the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is essential for a comprehensive understanding of the role of these inhibitors.

PDK/PDH Signaling Pathway

The following diagram illustrates the central role of PDK in cellular metabolism and how its inhibition by 3-amino-1,2,4-triazine derivatives can reverse the Warburg effect.

Caption: Inhibition of PDK by 3-amino-1,2,4-triazine derivatives.

General Experimental Workflow for Inhibitor Development

The process of discovering and characterizing novel 3-amino-1,2,4-triazine-based inhibitors follows a structured workflow, from initial design to in vivo evaluation.

Caption: A typical workflow for the development of selective inhibitors.

Conclusion and Future Directions

The 3-amino-1,2,4-triazine scaffold represents a highly versatile and promising platform for the design of selective kinase inhibitors. The remarkable potency of these compounds against PDKs highlights their potential as novel therapeutics, particularly in the context of cancer metabolism. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in a broader range of disease models. The continued exploration of the rich chemical space around the 3-amino-1,2,4-triazine core is poised to yield the next generation of targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. research.unipd.it [research.unipd.it]

Methodological & Application

Synthesis Protocol for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile: An Essential Intermediate for Kinase Inhibitors

For Immediate Release

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and process chemistry.

Abstract

This document provides a detailed synthesis protocol for 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a key intermediate in the development of various tyrosine kinase inhibitors. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note includes a comprehensive experimental procedure, tabulated data of reactants and reaction parameters, and a visual workflow diagram to ensure reproducibility and scalability.

Introduction

This compound is a crucial building block in the synthesis of several targeted cancer therapies. Its structural motif is present in potent inhibitors of kinases such as c-MET and ALK. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol outlined below describes a reliable method for its preparation via a Suzuki-Miyaura coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Reaction Scheme

The synthesis proceeds via the coupling of 6-bromo-1,2,4-triazin-3-amine with 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in the presence of a palladium catalyst and a base.

Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established synthetic procedures for Suzuki-Miyaura cross-coupling reactions.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 6-bromo-1,2,4-triazin-3-amine | 69249-22-5 | 174.99 |

| 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 1150271-78-1 | 247.08 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |

| Hydrochloric Acid (HCl), aqueous solution | 7647-01-0 | 36.46 |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Filtration apparatus

-

pH meter or pH paper

Procedure:

-

Reaction Setup: To a solution of 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane (1200 mL), potassium carbonate (K₂CO₃) is added with stirring.[1]

-

Degassing: The reaction mixture is thoroughly degassed by bubbling nitrogen gas through the solution for a sufficient period to remove dissolved oxygen.[1]

-

Catalyst Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is added to the degassed mixture.[1] The mixture is degassed again with nitrogen.[1]

-

Reaction: The reaction mixture is heated to 86 °C under a nitrogen atmosphere and stirred until the reaction is complete (monitoring by TLC or LC-MS is recommended).[1]

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to 0-5 °C.[1]

-

Additional 1,4-Dioxane is added.[1]

-

An aqueous solution of hydrochloric acid is added dropwise to adjust the pH to 0.40-0.93.[1]

-

The mixture is stirred for 30 minutes and then filtered.[1]

-

The collected solid is further stirred with 1,4-dioxane and HCl.[1]

-

The final product, this compound, is obtained after appropriate purification steps.[1]

-

Data Summary

The following table summarizes the key parameters for the synthesis. Note that specific quantities should be determined based on the desired scale of the reaction, maintaining the appropriate molar ratios.

| Parameter | Value/Description |

| Reactants | |

| 6-bromo-1,2,4-triazin-3-amine | 1.0 equivalent |

| Boronic Ester | ~1.0-1.2 equivalents |

| Reagents & Catalyst | |

| Base (K₂CO₃) | ~2.0-3.0 equivalents |

| Catalyst (Pd(dppf)Cl₂) | ~0.01-0.05 equivalents |

| Reaction Conditions | |

| Solvent | 1,4-Dioxane |

| Temperature | 86 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Product Characteristics | |

| Appearance | Solid (predicted) |

| Molecular Formula | C₁₀H₆FN₅ |

| Molecular Weight | 215.19 g/mol |

| Purity (typical) | ≥98% (by HPLC) |

Logical Workflow of the Synthesis

The following diagram illustrates the sequential steps of the synthesis protocol.

Figure 2: Step-by-step workflow for the synthesis of the target compound.

Safety Precautions

-

This synthesis should be carried out by trained personnel in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

-

Hydrochloric acid is corrosive.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The described Suzuki-Miyaura cross-coupling protocol provides an effective and reproducible method for the synthesis of this compound. This application note serves as a valuable resource for researchers and chemists involved in the development of kinase inhibitors and other pharmaceutical agents. The provided data and workflow diagrams are intended to facilitate the successful implementation of this synthetic procedure.

References

Application Notes and Protocols for the Synthesis of Capmatinib Intermediate: 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the key Capmatinib intermediate, 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile. This document includes information on the synthetic strategy, detailed experimental procedures for key steps, and the relevant biological context of Capmatinib's mechanism of action.

Introduction

Capmatinib is a potent and selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor.[1] Dysregulation of the MET signaling pathway is implicated in the progression of various cancers, making it a critical target for therapeutic intervention. The synthesis of Capmatinib involves the preparation of several key intermediates, with this compound serving as a crucial biaryl building block. This intermediate is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent synthesis strategy. The key step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between two main fragments:

-

Fragment A: 6-bromo-1,2,4-triazin-3-amine

-

Fragment B: 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This approach allows for the efficient construction of the desired biaryl system.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 6-bromo-1,2,4-triazin-3-amine

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |

| 3-Amino-1,2,4-triazine | 96.09 | 0.96 g | 0.01 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | - | 0.1 | 10.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | - |

| Product | Yield | Purity | ||

| 6-bromo-1,2,4-triazin-3-amine | 81.7% | Not specified |

Table 2: Suzuki-Miyaura Coupling for this compound

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Molar Ratio |

| 6-bromo-1,2,4-triazin-3-amine | 174.99 | 1.0 eq | - | 1.0 |

| 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 247.08 | 1.2 eq | - | 1.2 |

| Pd(dppf)Cl2 | 816.64 | catalytic | - | - |

| K2CO3 | 138.21 | 2.0 eq | - | 2.0 |

| 1,4-Dioxane/Water | - | Solvent | - | - |

| Product | Yield | Purity | ||

| This compound | 82% | >98% (HPLC) |

Experimental Protocols

Protocol 1: Synthesis of 6-bromo-1,2,4-triazin-3-amine

This protocol is adapted from the synthesis described in the literature.

Materials:

-

3-Amino-1,2,4-triazine (0.96 g, 0.01 mol)

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF) (100 mL)

-

Sodium hydroxide (NaOH)

-

Ice bath

Procedure:

-

Dissolve 3-Amino-1,2,4-triazine (0.96 g) in 100 mL of N,N-dimethylformamide.

-

Cool the solution in an ice bath.

-

Slowly add 0.1 mol of NBS to the stirred solution.

-

Maintain the reaction temperature between 0-30 °C and stir for 12 hours.

-

After the reaction is complete, add 0.3 mol of NaOH to the reaction mixture.

-

Collect the resulting solid by filtration.

-

Dry the solid to obtain 6-bromo-1,2,4-triazin-3-amine. (Yield: 1.43 g, 81.7%).[2]

Protocol 2: Synthesis of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile via Miyaura Borylation

This is a general procedure for the Miyaura borylation of an aryl bromide.

Materials:

-

4-bromo-2-fluorobenzonitrile (1.0 eq)

-

Bis(pinacolato)diboron (B2pin2) (1.1 eq)

-

Potassium acetate (KOAc) (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)

-

1,4-Dioxane (anhydrous)

Procedure:

-

In a reaction vessel, combine 4-bromo-2-fluorobenzonitrile, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane to the mixture.

-

Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile.

Protocol 3: Suzuki-Miyaura Coupling to Synthesize this compound

This protocol describes the coupling of Fragment A and Fragment B.

Materials:

-

6-bromo-1,2,4-triazin-3-amine (1.0 eq)

-

2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)2Cl2)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, dissolve 6-bromo-1,2,4-triazin-3-amine and 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in 1,4-dioxane.

-

Add an aqueous solution of K2CO3 to the mixture.

-

Degas the reaction mixture by bubbling with nitrogen for 15-20 minutes.

-

Add the Pd(dppf)2Cl2 catalyst to the mixture.

-

Heat the reaction mixture to 86 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain this compound. (Yield: 82%).

Capmatinib Mechanism of Action: MET Signaling Pathway

Capmatinib is a tyrosine kinase inhibitor that targets the MET receptor. In normal physiology, the binding of hepatocyte growth factor (HGF) to the MET receptor leads to its dimerization and autophosphorylation, activating downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT3. These pathways are crucial for cell proliferation, survival, and migration. In certain cancers, aberrant MET activation, through mutations, amplification, or overexpression, leads to uncontrolled cell growth and metastasis. Capmatinib competitively binds to the ATP-binding site of the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling, thereby leading to apoptosis of cancer cells.[1][3]

References

Application Note: Analytical Characterization of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors.[1] Its chemical formula is C₁₀H₆FN₅ with a molecular weight of approximately 215.19 g/mol .[2] Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method is presented here for the analysis of this compound.

Experimental Protocol: HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

Data Presentation: HPLC

| Parameter | Value |

| Retention Time (t_R_) | ~ 8.5 min |

| Purity (by area %) | > 98% |

| Tailing Factor | < 1.5 |

| Theoretical Plates | > 5000 |

Note: The retention time is an approximate value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualization: HPLC Experimental Workflow

HPLC analysis workflow for purity determination.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern, which aids in structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Experimental Protocol: LC-MS

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.

-

LC Conditions: Use the same HPLC conditions as described above to introduce the sample into the mass spectrometer.

-

MS Ionization Mode: ESI, positive and negative modes.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

Data Presentation: Mass Spectrometry

| Ion Mode | Adduct | Calculated m/z | Observed m/z |

| Positive | [M+H]⁺ | 216.0680 | 216.0678 |

| Positive | [M+Na]⁺ | 238.0499 | 238.0495 |

| Negative | [M-H]⁻ | 214.0524 | 214.0529 |

Proposed Fragmentation Pathway

Under positive ionization, the protonated molecule [M+H]⁺ at m/z 216 is expected. Collision-induced dissociation (CID) may lead to characteristic fragments. A plausible fragmentation involves the loss of small molecules such as HCN or N₂ from the triazine ring.

Visualization: Mass Spectrometry Logical Flow

Logical workflow for mass spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol: NMR

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Data Presentation: NMR

Representative ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.60 | s | 1H | Triazine-H |

| ~8.20 | br s | 2H | -NH₂ |

| ~8.05 | t, J=8.0 Hz | 1H | Ar-H |

| ~7.90 | d, J=8.0 Hz | 1H | Ar-H |

| ~7.75 | d, J=12.0 Hz | 1H | Ar-H |

Representative ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-NH₂ (Triazine) |

| ~160 (d, J_CF) | C-F (Benzene) |

| ~155 | C-Ar (Triazine) |

| ~145 | C-N (Triazine) |

| ~135 | Ar-CH |

| ~130 | Ar-CH |

| ~125 (d, J_CF) | Ar-CH |

| ~118 | Ar-C |

| ~115 | -C≡N |

| ~110 (d, J_CF) | Ar-C |

Note: The chemical shifts and coupling constants are representative and should be confirmed by experimental data. The assignments are based on the analysis of similar structures.

Visualization: NMR Experimental Workflow

Workflow for NMR-based structural elucidation.

References

Application Notes and Protocols for the Spectroscopic Analysis of 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the spectroscopic analysis of the compound 4-(3-Amino-1,2,4-triazin-6-yl)-2-fluorobenzonitrile, a key intermediate in the synthesis of tyrosine kinase inhibitors.[1] The following protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure accurate identification and characterization of this molecule.

Chemical Structure and Properties

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)